![molecular formula C20H19NO7 B2640044 3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 919730-42-0](/img/structure/B2640044.png)
3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate
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Overview
Description
This compound is a derivative of chromen-7-yl dimethylcarbamate, with additional functional groups. The 3,4-dimethoxyphenyl group is a common motif in organic chemistry, often seen in compounds like 3,4-dimethoxyphenethylamine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step sequences involving reactions like decarboxylation, aldoxime reaction, and dehydration .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would be expected to have properties similar to other chromen-7-yl dimethylcarbamate derivatives .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, compounds with similar structures have been known to undergo C–C cleavage in the presence of certain enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, similar compounds like 3,4-dimethoxyphenylacetic acid have a molar mass of 210.229 .Scientific Research Applications
- Experimental Evidence : Techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) confirm DMPTS’s efficacy, achieving up to 89% inhibition efficiency at 400 ppm .
- Synthetic Pathway : It plays a crucial role in the synthesis of various compounds, including (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .
Corrosion Inhibition
Muscle Relaxant Synthesis
Diterpene Modification
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Similar compounds often work by binding to their target receptors and modulating their activity .
Biochemical pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds often have good bioavailability and are metabolized by the liver .
Result of action
Similar compounds often have a wide range of effects due to their ability to bind to multiple targets .
properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO7/c1-21(2)20(24)28-12-8-14(22)18-17(9-12)27-10-13(19(18)23)11-5-6-15(25-3)16(7-11)26-4/h5-10,22H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTPEOYYIFNEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate |
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